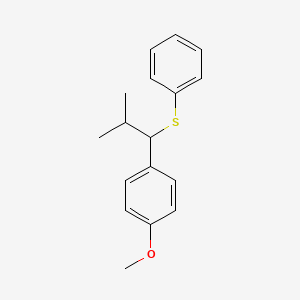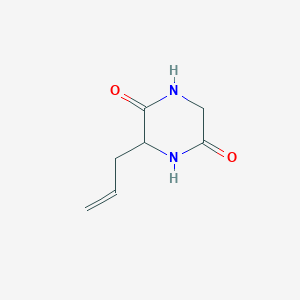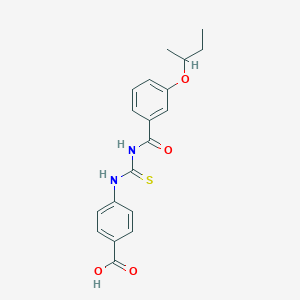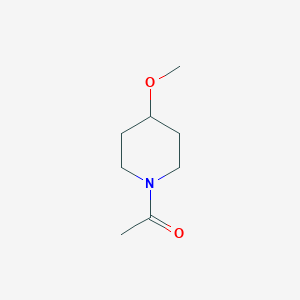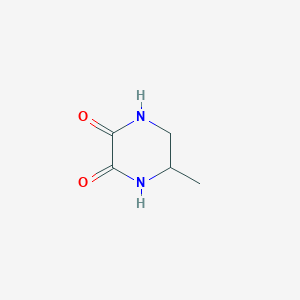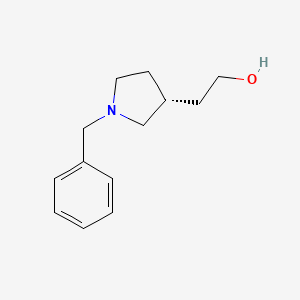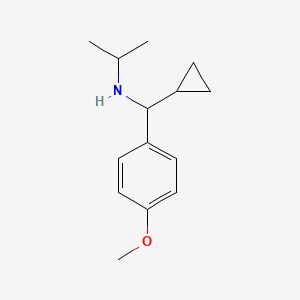![molecular formula C21H21ClN4O3 B13950269 (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that combines a chloro-phenyl group, a methoxy-pyridinyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the individual components. The chloro-phenyl group, methoxy-pyridinyl group, and pyrazinyl group are synthesized separately and then combined through a series of reactions.
-
Step 1: Synthesis of 4-Chloro-phenyl Group
- Starting material: Chlorobenzene
- Reaction: Chlorination
- Conditions: Presence of a catalyst such as iron(III) chloride
-
Step 2: Synthesis of 3-Methoxy-pyridin-2-yl Group
- Starting material: Pyridine
- Reaction: Methoxylation
- Conditions: Methanol and a base such as sodium methoxide
-
Step 3: Synthesis of Pyrazin-2-yl Group
- Starting material: Pyrazine
- Reaction: Various methods including nitration and reduction
-
Step 4: Coupling Reactions
- The individual components are then coupled using reagents such as carbodiimides to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Reduced derivatives of the compound
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent such as dichloromethane
- Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents in dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated derivatives.
Scientific Research Applications
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme interactions and inhibition
-
Medicine
- Explored for its potential therapeutic effects
- Studied for its interactions with biological targets such as proteins and nucleic acids
-
Industry
- Used in the development of new materials and coatings
- Investigated for its potential as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Properties
Molecular Formula |
C21H21ClN4O3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorophenyl)-N-[6-(3-methoxypyridin-2-yl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C21H21ClN4O3/c1-21(2,3)29-20(27)26(15-9-7-14(22)8-10-15)18-13-23-12-16(25-18)19-17(28-4)6-5-11-24-19/h5-13H,1-4H3 |
InChI Key |
QHMBEAGUEGPETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=C(C=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


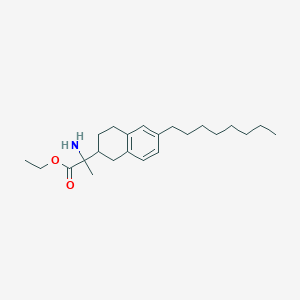
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
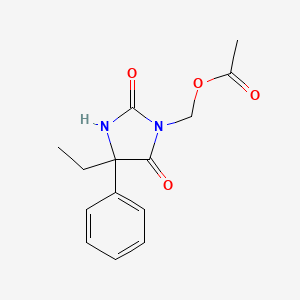
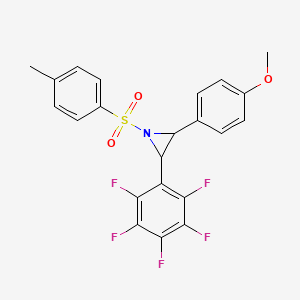
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
